molecular formula C27H23N3O4 B3898708 METHYL 2-[(3E)-3-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE

METHYL 2-[(3E)-3-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE

Cat. No.: B3898708
M. Wt: 453.5 g/mol
InChI Key: OQLUTCYHIBFYSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-[(3E)-3-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of METHYL 2-[(3E)-3-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of hydrazines with ketones or aldehydes under acidic conditions . The reaction conditions typically include the use of acetic acid (HOAc) and hydrochloric acid (HCl) under reflux . Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

METHYL 2-[(3E)-3-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of METHYL 2-[(3E)-3-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE involves its interaction with various molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways . This binding can result in antiviral, anti-inflammatory, and anticancer effects .

Comparison with Similar Compounds

METHYL 2-[(3E)-3-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE can be compared with other indole derivatives such as:

These compounds share the indole nucleus but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

methyl 2-[3-[(2,2-diphenylcyclopropanecarbonyl)diazenyl]-2-hydroxyindol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O4/c1-34-23(31)17-30-22-15-9-8-14-20(22)24(26(30)33)28-29-25(32)21-16-27(21,18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-15,21,33H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLUTCYHIBFYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3CC3(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
METHYL 2-[(3E)-3-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-[(3E)-3-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-[(3E)-3-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE
Reactant of Route 4
METHYL 2-[(3E)-3-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE
Reactant of Route 5
METHYL 2-[(3E)-3-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-[(3E)-3-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.